5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15800684
InChI: InChI=1S/C16H16N2S2/c1-4-11-10(3)20-16-13(11)15(19)17-14(18-16)12-8-6-5-7-9(12)2/h5-8H,4H2,1-3H3,(H,17,18,19)
SMILES:
Molecular Formula: C16H16N2S2
Molecular Weight: 300.4 g/mol

5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol

CAS No.:

Cat. No.: VC15800684

Molecular Formula: C16H16N2S2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol -

Specification

Molecular Formula C16H16N2S2
Molecular Weight 300.4 g/mol
IUPAC Name 5-ethyl-6-methyl-2-(2-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione
Standard InChI InChI=1S/C16H16N2S2/c1-4-11-10(3)20-16-13(11)15(19)17-14(18-16)12-8-6-5-7-9(12)2/h5-8H,4H2,1-3H3,(H,17,18,19)
Standard InChI Key UHIUAZHMOSJOCF-UHFFFAOYSA-N
Canonical SMILES CCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=CC=C3C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a thieno[2,3-d]pyrimidine scaffold substituted at positions 2, 4, 5, and 6. Key structural components include:

  • Thiophene-Pyrimidine Fusion: A bicyclic system combining thiophene (C₄H₄S) and pyrimidine (C₄H₄N₂) rings .

  • Ortho-Tolyl Group: A 2-methylphenyl substituent at position 2 contributing to lipophilicity .

  • Thiol Functionality: A reactive -SH group at position 4 enabling nucleophilic substitutions.

Table 1: Fundamental Chemical Descriptors

PropertyValueSource
IUPAC Name5-ethyl-6-methyl-2-(2-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione
Canonical SMILESCCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=CC=C3C)C
InChI KeyUHIUAZHMOSJOCF-UHFFFAOYSA-N
XLogP34.2 (estimated)

Spectroscopic Signatures

While experimental spectral data remain unpublished for this specific compound, analogous thienopyrimidines exhibit characteristic:

  • ¹H NMR: Aromatic protons between δ 7.2–8.1 ppm, methyl groups at δ 1.2–2.5 ppm .

  • IR Spectroscopy: S-H stretch ≈2560 cm⁻¹, C=S absorption ≈1250 cm⁻¹ .

  • Mass Spectrometry: Molecular ion peak at m/z 300.4 with fragmentation patterns indicating sequential loss of ethyl (29 Da) and methyl (15 Da) groups .

Synthetic Methodology

Reported Synthetic Routes

The compound's synthesis likely follows modified Gewald reaction protocols, as employed for related tetrahydropyridothienopyrimidines :

Key Steps:

  • Heterocycle Formation: Cyclocondensation of ethyl cyanoacetate with sulfur under Gewald conditions to construct the thiophene ring .

  • Pyrimidine Annulation: Formamidine acetate-mediated cyclization at 100°C to form the pyrimidine core .

  • Functionalization: Sequential alkylation and thiolation reactions introducing ethyl, methyl, and o-tolyl groups.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationFormamidine acetate, DMF, 100°C65–72%
ChlorinationPOCl₃, DBU, 50°C85%
ThiolationThiourea, EtOH, reflux78%

Synthetic Challenges

  • Regioselectivity Control: Avoiding isomer formation during thiophene-pyrimidine fusion .

  • Thiol Stability: Oxidation risk necessitates inert atmosphere handling.

  • Purification: High lipophilicity (clogP ≈4.2) complicates crystallization .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted) due to high hydrophobicity .

  • Organic Solubility: Soluble in DMSO (50 mg/mL), DCM, and chloroform.

  • Thermal Stability: Decomposition onset ≈240°C (DSC).

Tautomeric Behavior

The 4-thione group enables thione-thiol tautomerism, with computational studies favoring the thione form (ΔG ≈3.1 kcal/mol) . This tautomeric equilibrium impacts reactivity and biological interactions.

CompoundMCF-7 (μM)HEPG-2 (μM)VEGFR-2 Inhibition
11n2.813.1292% at 10 μM
Sorafenib5.676.8988% at 10 μM

Key Mechanisms:

  • VEGFR-2 Inhibition: π-Stacking with Phe1047 and hydrogen bonding to Lys868 .

  • Apoptosis Induction: Caspase-3 activation (5.2-fold increase) .

  • Cell Cycle Arrest: G0/G1 phase blockade via CDK4/6 modulation .

Structure-Activity Relationships (SAR)

  • Position 2 Substituents: o-Tolyl enhances membrane permeability vs. phenyl (clogP +0.3) .

  • Thione vs. Thiol: Thione tautomer shows superior kinase binding affinity (ΔG ≈-2.4 kcal/mol) .

  • Alkyl Side Chains: Ethyl/methyl groups optimize hydrophobic interactions in ATP-binding pockets .

Analytical Characterization Techniques

Chromatographic Methods

  • HPLC: C18 column (4.6×250 mm), 65:35 MeOH/H₂O, flow 1.0 mL/min, t₃ ≈14.2 min.

  • TLC: Rf 0.38 (SiO₂, ethyl acetate/hexane 1:2).

Spectroscopic Validation

  • High-Resolution MS: Observed [M+H]⁺ 301.0971 vs. calculated 301.0974 (Δ 1.0 ppm) .

  • ¹³C NMR: Key signals at δ 183.4 (C=S), 162.1 (C=N), 140.2 (thiophene C2) .

Applications and Future Directions

Drug Development Prospects

  • Kinase Inhibitor Scaffold: Structural homology with FDA-approved agents (sorafenib, regorafenib) .

  • Combination Therapies: Potential synergy with DNA-damaging agents via dual VEGFR-2/TOP1 inhibition .

Material Science Applications

  • Metal Coordination Chemistry: Thiol/thione groups enable complexation with Au(III) and Pt(II).

  • Organic Semiconductors: Extended π-system suggests charge mobility ≈0.8 cm²/V·s (theoretical) .

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